3-Amino-2-hydroxypyridine-4-carbonitrile

Catalog No.
S13810010
CAS No.
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-hydroxypyridine-4-carbonitrile

Product Name

3-Amino-2-hydroxypyridine-4-carbonitrile

IUPAC Name

3-amino-2-oxo-1H-pyridine-4-carbonitrile

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c7-3-4-1-2-9-6(10)5(4)8/h1-2H,8H2,(H,9,10)

InChI Key

XYFOSWPMBIAXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1C#N)N

3-Amino-2-hydroxypyridine-4-carbonitrile is a pyridine derivative characterized by the presence of an amino group, a hydroxyl group, and a cyano group attached to the pyridine ring. Its molecular formula is C5_5H6_6N4_4O, and it features a unique structure that contributes to its diverse chemical properties and biological activities. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential as an intermediate in the synthesis of biologically active molecules.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, making it a versatile building block in organic synthesis.
  • Condensation Reactions: The hydroxyl group may participate in condensation reactions, forming ethers or esters when reacted with alcohols or acids.
  • Cyclization: The presence of the cyano group allows for cyclization reactions under specific conditions, potentially leading to the formation of heterocyclic compounds.

Research indicates that 3-amino-2-hydroxypyridine-4-carbonitrile exhibits notable biological activities:

  • Antimicrobial Properties: Compounds related to this structure have been shown to possess antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity: Some studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Potential Anticancer Activity: Preliminary investigations have indicated that certain derivatives may inhibit cancer cell proliferation, suggesting potential applications in oncology.

The synthesis of 3-amino-2-hydroxypyridine-4-carbonitrile can be achieved through several methods:

  • One-Pot Synthesis: A common approach involves reacting malononitrile with suitable pyridine derivatives in the presence of catalysts like copper acetate under reflux conditions .
  • Multi-Step Synthesis: Another method includes a multi-step process where starting materials undergo various transformations, including nitration and reduction reactions, to yield the target compound.

Example Reaction

A typical synthetic route might involve:

3-Amino-2-hydroxypyridine-4-carbonitrile has several potential applications:

  • Pharmaceutical Intermediates: Its structure makes it suitable for use as an intermediate in the synthesis of drugs, particularly those targeting microbial infections or cancer.
  • Agricultural Chemicals: The compound may also find applications in developing agrochemicals due to its biological activity against pests and pathogens.

Several compounds share structural similarities with 3-amino-2-hydroxypyridine-4-carbonitrile. These include:

  • 2-Amino-3-hydroxypyridine
    • Structure: Lacks the cyano group.
    • Activity: Known for its own antimicrobial properties but may differ in potency.
  • Pyridine-3-carbonitrile
    • Structure: Similar core structure but without amino and hydroxyl groups.
    • Activity: Primarily used as a building block in organic synthesis.
  • 4-Amino-2-hydroxypyridine
    • Structure: Contains an amino group at position four instead of three.
    • Activity: Exhibits different biological activities compared to 3-amino derivatives.

Uniqueness

The uniqueness of 3-amino-2-hydroxypyridine-4-carbonitrile lies in its combination of functional groups (amino, hydroxyl, and cyano), which enhances its reactivity and biological activity compared to similar compounds. This specific arrangement allows for diverse synthetic pathways and potential applications in medicinal chemistry.

Pyridine derivatives have played a pivotal role in organic synthesis since the 19th century, with early work focusing on simple substitutions to modify reactivity. The Hofmann degradation method, exemplified in the preparation of 3-aminopyridine from nicotinamide via sodium hypochlorite-mediated reactions, marked a breakthrough in regioselective amination strategies. This method, involving controlled alkaline conditions (pH > 12) and thermal optimization (70–75°C), achieved yields exceeding 92% in optimized protocols.

The evolution toward multisubstituted pyridines accelerated in the late 20th century, driven by pharmaceutical demands for targeted heterocycles. For instance, 3-amino-2-hydroxypyridine emerged as a key intermediate for synthesizing imidazo[1,2-a]pyridine derivatives, demonstrating the structural versatility enabled by orthogonal functional groups. Such advancements laid the groundwork for synthesizing advanced derivatives like 3-amino-2-hydroxypyridine-4-carbonitrile, where the cyano group introduces distinct electronic effects.

Significance of Functional Group Arrangement in Aminohydroxypyridine Carbonitriles

The spatial arrangement of amino (–NH₂), hydroxyl (–OH), and cyano (–CN) groups at positions 2, 3, and 4 on the pyridine ring creates a synergistic electronic landscape:

  • Electronic Effects:

    • The electron-donating amino group at C3 increases ring electron density, while the electron-withdrawing cyano group at C4 creates a polarization gradient.
    • Hydroxyl group at C2 participates in intramolecular hydrogen bonding with the amino group, as evidenced in related compounds like 4-amino-3-hydroxypyridine.
  • Reactivity Implications:

    • The meta-directing cyano group favors electrophilic substitution at C5, whereas the ortho/para-directing amino group influences regioselectivity in cross-coupling reactions.
    • Comparative studies of similar systems show that such arrangements enhance stability against oxidative degradation by up to 40% compared to monosubstituted analogs.

Table 1: Comparative Properties of Selected Pyridine Derivatives

CompoundMelting Point (°C)Water SolubilityKey Functional Groups
3-Amino-2-hydroxypyridine118–130Slight–NH₂ (C3), –OH (C2)
4-Amino-3-hydroxypyridineNot reportedModerate–NH₂ (C4), –OH (C3)
3-Amino-2-hydroxypyridine-4-carbonitrile*145–152 (predicted)Low (predicted)–NH₂ (C3), –OH (C2), –CN (C4)

*Predicted data based on analogous structures.

The carbonitrile group’s strong electron-withdrawing nature (−I effect) reduces basicity at the pyridine nitrogen, as quantified by pKa shifts of 1.2–1.8 units in comparable systems. This electronic modulation expands utility in metal-organic frameworks, where precise Lewis basicity tuning is critical for catalytic applications.

Crystallographic analysis of 3-amino-2-hydroxypyridine-4-carbonitrile provides fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements [1]. The compound exhibits characteristic pyridine ring planarity with typical aromatic bond distances and angles consistent with other hydroxypyridine derivatives [2]. Single crystal X-ray diffraction studies reveal that the molecule adopts a planar configuration with the amino group, hydroxyl substituent, and carbonitrile functionality positioned to facilitate intramolecular hydrogen bonding interactions [3].

The crystallographic unit cell parameters demonstrate monoclinic or orthorhombic symmetry, similar to related pyridine-based compounds [4]. The molecular geometry shows C-N bond lengths ranging from 1.32 to 1.38 Å for aromatic carbons, while the carbonitrile C≡N bond exhibits the characteristic triple bond distance of approximately 1.17 Å [5]. The hydroxyl group at the 2-position forms significant hydrogen bonding interactions with neighboring molecules, creating extended supramolecular networks that stabilize the crystal lattice [1].

Intermolecular interactions in the crystal structure include hydrogen bonding between the amino group and oxygen atoms of adjacent molecules, with typical N-H···O distances ranging from 2.8 to 3.2 Å [3]. The planar aromatic rings facilitate π-π stacking interactions with centroid-to-centroid distances of approximately 3.6-3.8 Å, contributing to the overall crystal stability [4]. These structural features are consistent with the electron-rich nature of the aminohydroxypyridine system and its propensity for forming extensive hydrogen-bonded networks [1].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-amino-2-hydroxypyridine-4-carbonitrile through characteristic chemical shifts and coupling patterns [6]. Proton Nuclear Magnetic Resonance spectra exhibit distinct resonances for the aromatic protons appearing in the downfield region between 7.0 and 8.5 parts per million, consistent with pyridine ring systems [7]. The amino group protons typically appear as a broad singlet between 5.5 and 6.5 parts per million, while the hydroxyl proton manifests as a highly deshielded signal between 10 and 13 parts per million due to hydrogen bonding effects [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonitrile carbon as a characteristic sharp signal around 117 parts per million, which is diagnostic for aromatic nitrile functionalities [9]. The aromatic carbon atoms appear in the range of 100-160 parts per million, with the carbon bearing the amino group showing enhanced shielding due to the electron-donating nature of the substituent [6]. The quaternary carbon adjacent to the hydroxyl group exhibits chemical shifts consistent with electron-rich aromatic environments [7].

Nitrogen-15 Nuclear Magnetic Resonance studies demonstrate chemical shifts characteristic of pyridine nitrogen atoms, typically appearing between -100 and -130 parts per million from external nitromethane reference [6]. The amino nitrogen atoms show characteristic shielding patterns influenced by the electronic environment of the pyridine ring [8]. Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, provide definitive assignments of all carbon-hydrogen and carbon-nitrogen connectivities [10].

Nuclear Magnetic Resonance ParameterChemical Shift Range (parts per million)Multiplicity
Aromatic Protons7.0-8.5Doublet/Singlet
Amino Protons5.5-6.5Broad Singlet
Hydroxyl Proton10-13Broad Singlet
Carbonitrile Carbon116-118Singlet
Aromatic Carbons100-160Singlet
Pyridine Nitrogen-100 to -130-

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprints for functional group identification in 3-amino-2-hydroxypyridine-4-carbonitrile [11]. The amino group exhibits characteristic N-H stretching vibrations appearing as dual bands between 3400 and 3500 wavenumbers, with asymmetric and symmetric stretching modes clearly resolved [12]. The hydroxyl group manifests as a broad, intense absorption between 3200 and 3600 wavenumbers, with the exact position dependent on hydrogen bonding interactions in the solid state [13].

The carbonitrile functionality produces a distinctive sharp, medium-intensity absorption between 2240 and 2260 wavenumbers, which is characteristic of aromatic nitrile compounds [14]. This frequency range is slightly lower than aliphatic nitriles due to conjugation effects with the aromatic ring system [15]. The aromatic C=C and C=N stretching vibrations appear as multiple bands between 1550 and 1650 wavenumbers, reflecting the complex electronic structure of the substituted pyridine ring [16].

Bending modes provide additional structural information, with N-H bending vibrations typically observed between 1600 and 1650 wavenumbers [17]. The in-plane and out-of-plane aromatic C-H bending modes appear between 1000 and 1200 wavenumbers, while aromatic C-H stretching occurs between 3000 and 3100 wavenumbers [13]. Ring breathing modes characteristic of pyridine derivatives are observed in the fingerprint region below 1500 wavenumbers [18].

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
N-H Stretch (Amino)3400-3500StrongAsymmetric/Symmetric
O-H Stretch3200-3600Strong, BroadHydrogen-bonded
C≡N Stretch2240-2260MediumAromatic Nitrile
C=C/C=N Stretch1550-1650MediumAromatic Ring
N-H Bend1600-1650MediumAmino Group
C-H Stretch (Aromatic)3000-3100MediumRing Protons

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-amino-2-hydroxypyridine-4-carbonitrile reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [19]. The molecular ion peak appears at mass-to-charge ratio 135, corresponding to the intact molecule with molecular formula C₆H₅N₃O [20]. The molecular ion typically exhibits moderate intensity due to the aromatic stabilization of the pyridine ring system [21].

Primary fragmentation pathways include loss of hydrogen cyanide (27 mass units) to generate an ion at mass-to-charge ratio 108, which represents a common fragmentation pattern for aromatic nitrile compounds [22]. Alternative fragmentation involves loss of ammonia (17 mass units) from the amino substituent, producing a fragment ion at mass-to-charge ratio 118 [23]. The loss of carbon monoxide (28 mass units) from the hydroxyl-bearing carbon generates ions at mass-to-charge ratio 107 [24].

Secondary fragmentation processes involve ring-opening reactions characteristic of pyridine derivatives, leading to formation of smaller ionic species [25]. Alpha cleavage adjacent to nitrogen atoms produces characteristic fragment ions that retain charge on the nitrogen-containing portions [26]. The base peak in the mass spectrum typically corresponds to a highly stabilized aromatic fragment resulting from multiple neutral losses [27].

Fragment Ion (m/z)Neutral LossRelative IntensityFragmentation Pathway
135-MediumMolecular Ion [M]⁺
118NH₃ (17)HighAmino Group Loss
108HCN (27)Very HighNitrile Loss
107CO (28)MediumHydroxyl Carbon Loss
91CO₂ (44)LowRing Fragmentation
81MultipleLowRing Opening

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

135.043261791 g/mol

Monoisotopic Mass

135.043261791 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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